molecular formula C25H24NOP B12568151 Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl- CAS No. 196521-06-9

Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl-

Cat. No.: B12568151
CAS No.: 196521-06-9
M. Wt: 385.4 g/mol
InChI Key: HOWCPYBIVOWFDJ-RUZDIDTESA-N
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Description

Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl- is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphinic amide group attached to a naphthalenyl and diphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl- typically involves the reaction of secondary phosphine oxides with O-benzoylhydroxylamines in the presence of potassium carbonate (K₂CO₃). This method provides a practical and catalyst-free approach, yielding the desired phosphinic amides in moderate to excellent yields under air .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions

Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydrogen peroxide (H₂O₂), and diaryldiselenides. Reaction conditions often involve mild temperatures and the presence of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphinic amides. These products are valuable intermediates in various chemical processes and applications.

Scientific Research Applications

Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl- involves its interaction with molecular targets and pathways. The compound can form intermediates with P-Se bonds, which undergo stereospecific reactions. Additionally, it can participate in cross-dehydrogenative nucleophilic functionalization, leading to the formation of various products .

Comparison with Similar Compounds

Similar Compounds

  • Phosphorus amide
  • Phosphamide
  • Phosphoramide
  • Phosphinamide

Uniqueness

Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl- stands out due to its specific structural features and reactivity. Its ability to undergo a variety of chemical reactions and form unique intermediates makes it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

196521-06-9

Molecular Formula

C25H24NOP

Molecular Weight

385.4 g/mol

IUPAC Name

(1R)-N-diphenylphosphoryl-1-naphthalen-1-ylpropan-1-amine

InChI

InChI=1S/C25H24NOP/c1-2-25(24-19-11-13-20-12-9-10-18-23(20)24)26-28(27,21-14-5-3-6-15-21)22-16-7-4-8-17-22/h3-19,25H,2H2,1H3,(H,26,27)/t25-/m1/s1

InChI Key

HOWCPYBIVOWFDJ-RUZDIDTESA-N

Isomeric SMILES

CC[C@H](C1=CC=CC2=CC=CC=C21)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCC(C1=CC=CC2=CC=CC=C21)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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